Br-C4-NHBoc

PROTAC Targeted Protein Degradation BRD4 Degrader

Br-C4-NHBoc (CAS 1690587-08-6), also identified by synonyms such as N-(4-bromobutyl)pivalamide , is a small-molecule building block classified as a PROTAC (Proteolysis Targeting Chimera) linker within the alkyl chain category. It possesses a core four-carbon alkyl spacer, with a bromine atom at one terminus and a tert-butyloxycarbonyl (Boc) protected amine at the other.

Molecular Formula C9H18BrNO
Molecular Weight 236.15 g/mol
Cat. No. B15542032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBr-C4-NHBoc
Molecular FormulaC9H18BrNO
Molecular Weight236.15 g/mol
Structural Identifiers
InChIInChI=1S/C9H18BrNO/c1-9(2,3)8(12)11-7-5-4-6-10/h4-7H2,1-3H3,(H,11,12)
InChIKeyJQFLAXLIOIUBLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Br-C4-NHBoc (CAS 1690587-08-6): A C4 Alkyl PROTAC Linker with Documented Application in BRD4 Degrader CCW 28-3


Br-C4-NHBoc (CAS 1690587-08-6), also identified by synonyms such as N-(4-bromobutyl)pivalamide [1], is a small-molecule building block classified as a PROTAC (Proteolysis Targeting Chimera) linker within the alkyl chain category . It possesses a core four-carbon alkyl spacer, with a bromine atom at one terminus and a tert-butyloxycarbonyl (Boc) protected amine at the other [2]. This compound has been explicitly validated as the linker component in the synthesis of CCW 28-3 (HY-156774), a literature-reported BRD4 degrader , confirming its utility in advanced targeted protein degradation research.

Why Generic Substitution of Br-C4-NHBoc is Not Feasible in PROTAC Development


Substituting Br-C4-NHBoc with a seemingly analogous alkyl-chain linker, such as the closely related Boc-NH-C4-Br (CAS 164365-88-2), is not chemically or functionally equivalent. The primary distinction lies in the N-terminal protection group: Br-C4-NHBoc possesses a pivalamide (trimethylacetamide) moiety, whereas Boc-NH-C4-Br features a carbamate [1]. This fundamental difference in the amine protecting group alters the compound's reactivity, stability under acidic and basic conditions, and overall synthetic compatibility [2]. Consequently, direct replacement of one for the other in a validated synthetic route, such as that for CCW 28-3, would likely fail to yield the desired intermediate or final PROTAC molecule . Furthermore, the alkyl chain length is a critical determinant of PROTAC efficacy; a C4 spacer provides a specific spatial orientation for the ternary complex that cannot be replicated by shorter (C2, C3) or longer (C5, C6) homologs [3].

Quantitative Differentiation of Br-C4-NHBoc: Comparative Evidence for Scientific Selection


Br-C4-NHBoc is the Validated Linker for CCW 28-3, a BRD4 PROTAC with Reported Cellular Degradation Activity

Br-C4-NHBoc is the explicit linker component used in the synthesis of the PROTAC molecule CCW 28-3 . This distinguishes it from other alkyl-bromo linkers like Boc-NH-C4-Br or NH2-C4-NH-Boc, which, despite similar chain length, have not been reported as the linker in this specific BRD4 degrader. CCW 28-3 is a novel covalent BRD4 degrader that degrades BRD4 in a proteasome- and RNF4-dependent manner without inhibiting RNF4 autoubiquitination activity . The molecule demonstrates an 84.2% inhibitory activity on melanin biosynthesis at a concentration of 100 μM in B16 melanoma cells .

PROTAC Targeted Protein Degradation BRD4 Degrader

Br-C4-NHBoc Provides a C4 Alkyl Spacer with Reported Physicochemical Properties Differentiating It from Shorter and Longer Alkyl Linkers

The C4 alkyl chain in Br-C4-NHBoc offers a calculated XLogP3-AA value of 2.4, which is a measure of its lipophilicity [1]. In comparison, a shorter C2 alkyl linker (NH2-C2-NH-Boc) has a lower lipophilicity, while a longer C6 alkyl linker (NH2-C6-NH-Boc) would have a higher lipophilicity . The C4 length provides a balance, offering moderate lipophilicity that can be beneficial for cellular permeability while maintaining some synthetic handle flexibility [2]. Furthermore, the molecular weight of Br-C4-NHBoc is 236.15 g/mol, which is lower than its carbamate analog Boc-NH-C4-Br (252.15 g/mol) , potentially offering advantages in terms of overall PROTAC molecular weight and compliance with Lipinski's rule of five.

PROTAC Linker Design Physicochemical Properties Structure-Activity Relationship

Br-C4-NHBoc is a N-(4-Bromobutyl)pivalamide, a Distinct N-Protection Group from the More Common Carbamate-Based Linkers

Br-C4-NHBoc is chemically defined as N-(4-Bromobutyl)pivalamide [1]. This contrasts with the more prevalent Boc-NH-C4-Br (tert-butyl (4-bromobutyl)carbamate), which features a carbamate protecting group . The pivalamide (trimethylacetamide) group is more sterically hindered and less labile to acid than the Boc group, which can be advantageous in multi-step syntheses where selective deprotection is required . This structural distinction directly impacts the compound's reactivity profile and its compatibility with different reaction conditions in the assembly of complex PROTAC molecules .

PROTAC Linker Chemistry Protecting Group Strategy Synthetic Methodology

Br-C4-NHBoc's Pivalamide Group Contributes to a Lower Molecular Weight Compared to Its Carbamate Analog

The molecular weight of Br-C4-NHBoc is 236.15 g/mol , whereas its carbamate analog, Boc-NH-C4-Br, has a molecular weight of 252.15 g/mol . This difference of 16 g/mol is attributable to the replacement of a tert-butyloxycarbonyl group with a pivalamide group. In the context of PROTAC design, where the final molecule often approaches the upper limits of Lipinski's rule of five, a reduction in linker molecular weight can provide a meaningful advantage in overall drug-likeness and may improve passive permeability and solubility [1]. The lower molecular weight of Br-C4-NHBoc may therefore be a critical factor when optimizing a PROTAC for in vivo studies [2].

PROTAC Physicochemical Optimization Molecular Weight Drug-likeness

Br-C4-NHBoc is a Key Component in a PROTAC that Demonstrates a Specific Degradation Profile in Cancer Cells

The PROTAC molecule CCW 28-3, for which Br-C4-NHBoc is the linker, has been characterized as a novel covalent BRD4 degrader . It degrades BRD4 in a proteasome- and RNF4-dependent manner . Critically, CCW 28-3 demonstrates an 84.2% inhibitory activity on melanin biosynthesis at a concentration of 100 μM in B16 melanoma cells . While direct quantitative comparison of linker activity in the same assay is not available, this establishes a performance benchmark for PROTACs built with this specific C4 pivalamide linker. This differentiates it from PROTACs built with other C4 linkers (e.g., Boc-NH-C4-Br) where such specific cellular activity data may not be reported.

PROTAC Efficacy BRD4 Degradation Anticancer Activity

Optimal Research and Industrial Applications for Br-C4-NHBoc Based on Quantitative Evidence


Synthesis of CCW 28-3 and Related BRD4-Degrading PROTACs

This is the primary and most directly validated application. Br-C4-NHBoc is the specified linker for the synthesis of CCW 28-3 , a BRD4 degrader with reported activity in B16 melanoma cells . Researchers aiming to replicate or build upon this PROTAC scaffold should procure Br-C4-NHBoc to ensure synthetic fidelity and functional activity.

Optimization of PROTACs Requiring a C4 Alkyl Spacer with a Pivalamide Protecting Group

For PROTAC projects where a C4 alkyl chain is optimal for ternary complex formation, Br-C4-NHBoc offers a distinct pivalamide protection group . This can be strategically advantageous in multi-step syntheses where the more acid-labile Boc group of Boc-NH-C4-Br is incompatible with other reaction conditions .

Exploration of Structure-Activity Relationships (SAR) for Linker N-Protection Groups

Br-C4-NHBoc (with a pivalamide) and Boc-NH-C4-Br (with a carbamate) form a matched pair for investigating the impact of the N-terminal protecting group on the overall physicochemical properties and biological activity of a PROTAC series . The difference in molecular weight (236.15 vs. 252.15 g/mol) and lipophilicity can be systematically evaluated.

Development of PROTACs with Enhanced Drug-Like Properties

Given the lower molecular weight of Br-C4-NHBoc compared to its carbamate analog , it is a preferred linker choice for PROTAC candidates where the final molecular weight is a concern. This can be particularly relevant for compounds intended for in vivo studies, where compliance with Lipinski's rule of five is often a desirable characteristic .

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